
2-Hydroxy-3-phenyl-1,4-naphthoquinone
Overview
Description
2-Hydroxy-3-phenyl-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a hydroxyl group at the second position and a phenyl group at the third position on the naphthoquinone core. It exhibits unique chemical properties that make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-phenyl-1,4-naphthoquinone typically involves the reaction of 2-hydroxy-1,4-naphthoquinone with phenyl-substituted reagents under specific conditions. One common method is the nucleophilic substitution reaction where 2-hydroxy-1,4-naphthoquinone reacts with phenyl halides in the presence of a base. The reaction is usually carried out in an organic solvent such as benzene or toluene at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-phenyl-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like phenyl halides and bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
Antimicrobial Properties
2-Hydroxy-3-phenyl-1,4-naphthoquinone exhibits significant antibacterial and antifungal activities. Research has shown that derivatives of this compound can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents. For instance, a study highlighted the synthesis of 36 derivatives that demonstrated antileishmanial activity against Leishmania infantum, with some compounds showing IC50 values as low as 12 µM against intracellular amastigotes .
Antimalarial Activity
The compound has been investigated for its antimalarial properties. A series of 3-substituted derivatives were synthesized and tested against Plasmodium falciparum, with some showing promising IC50 values ranging from 0.77 to 4.05 µg/mL . The structural modifications on the naphthoquinone scaffold significantly influenced their biological activity, suggesting a potential pathway for developing new antimalarial drugs.
Anticancer Potential
This compound has demonstrated antiproliferative effects on various cancer cell lines. Compounds derived from this naphthoquinone core have been evaluated for their cytotoxicity against human prostate and breast cancer cells, with some exhibiting notable activities . The mechanisms of action often involve the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
Synthetic Building Block
The compound serves as a versatile building block in organic synthesis. It is utilized in the construction of complex molecular frameworks through various reactions, including Mannich reactions and multicomponent reactions . Its hydroxyquinone structure is particularly valuable in synthesizing other biologically active compounds.
Development of New Derivatives
Recent advances have focused on synthesizing new derivatives that enhance biological activities or introduce novel properties. For example, the synthesis of 2-acyl-3-aminophenyl-1,4-naphthoquinones has been explored for their electroactive properties and potential applications in biochemical systems . These derivatives are being studied for their ability to inhibit heat shock proteins, which are critical in cancer cell survival.
Antileishmanial Activity Study
A study evaluating the antileishmanial potential of 36 synthesized derivatives revealed that many compounds were effective against both promastigotes and intracellular amastigotes of Leishmania species. The most active compounds contained specific substituents that enhanced their selectivity and efficacy .
Compound ID | IC50 (µM) | Activity Type | Selectivity Index |
---|---|---|---|
1 | 8 | Promastigotes | >15 |
14 | 12 | Intracellular amastigotes | >15 |
Antimalarial Efficacy Assessment
In another study focused on antimalarial activity, a series of derivatives were synthesized and tested against Plasmodium falciparum. The findings indicated that structural modifications significantly impacted their effectiveness as antimalarial agents.
Compound ID | IC50 (µg/mL) | Activity Type |
---|---|---|
1 | 0.77 | Antimalarial |
8 | 4.05 | Antimalarial |
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-phenyl-1,4-naphthoquinone involves its redox properties and ability to generate reactive oxygen species (ROS). These properties enable it to interact with cellular components, leading to oxidative stress and cell death in microbial and cancer cells. The compound targets various molecular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1,4-naphthoquinone: Known for its use in dyes and biological activities.
3-Phenyl-1,4-naphthoquinone: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness
2-Hydroxy-3-phenyl-1,4-naphthoquinone is unique due to the presence of both hydroxyl and phenyl groups, which enhance its chemical reactivity and biological activity compared to other naphthoquinone derivatives .
Biological Activity
2-Hydroxy-3-phenyl-1,4-naphthoquinone (also known as lawsone derivative) is a compound belonging to the naphthoquinone family, which has garnered significant attention for its diverse biological activities. This article explores its biological activity, including antimalarial, anticancer, antibacterial, and antioxidant properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a hydroxyl group and a phenyl group attached to the naphthoquinone core, which is critical for its biological activity.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of this compound derivatives. A study synthesized various derivatives and evaluated their activity against Plasmodium falciparum, revealing promising results. The best-performing derivative exhibited an IC50 value of 0.77 µg/mL , indicating strong antimalarial properties. The research emphasized that modifications to the naphthoquinone scaffold significantly enhance its efficacy against malaria .
Table 1: Antimalarial Activity of Naphthoquinone Derivatives
Compound | IC50 (µg/mL) | Substituent |
---|---|---|
Compound 1 | 0.77 | n-butyl aminomethyl |
Compound 2 | 1.25 | allyl aminomethyl |
Compound 3 | 2.50 | pyridinylamino |
Compound 4 | 4.05 | dibenzylamino |
Anticancer Properties
This compound exhibits significant anticancer activity through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth. Studies have shown that it can disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Case Study: Apoptosis Induction in Cancer Cells
In vitro studies demonstrated that treatment with this compound led to an apoptotic rate between 40% and 60% in gastric cancer cell lines at a concentration of 5 µM over 24 hours. This effect was associated with decreased levels of Bcl-2 protein, a key regulator of apoptosis .
Antibacterial Activity
The antibacterial properties of naphthoquinones are well-documented. Research indicates that derivatives of this compound possess significant antibacterial activity against various bacterial strains. The mechanism involves the generation of ROS and interference with bacterial DNA synthesis .
Table 2: Antibacterial Activity against Common Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Pseudomonas aeruginosa | 25 µg/mL |
Antioxidant Activity
The antioxidant capacity of naphthoquinones is attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. Studies have shown that this compound can effectively inhibit lipid peroxidation and enhance cellular antioxidant defenses .
Q & A
Q. Basic: What synthetic strategies are effective for preparing 2-hydroxy-3-phenyl-1,4-naphthoquinone derivatives?
The synthesis of this compound derivatives employs advanced organic methodologies, including:
- Tandem reactions for sequential bond formation without isolating intermediates.
- Chemoenzymatic approaches using lipases (e.g., CAL-B) for stereochemical control in asymmetric synthesis .
- NH4OAc-catalyzed domino reactions in aqueous media, achieving >75% yields with high regioselectivity .
- Metal-catalyzed cross-couplings (e.g., Pd/Cu systems) for aryl group introduction at position 3.
Optimization parameters include temperature (60–80°C), solvent systems (ethanol/water), and real-time HPLC monitoring .
Q. Advanced: How do structural modifications at positions 2 and 3 influence redox properties and bioactivity?
The phenyl group at position 3 enhances π-stacking with biological targets (e.g., DNA topoisomerases), while the hydroxyl group at position 2 facilitates redox cycling. Key findings:
- Redox potential shifts : Cyclic voltammetry shows a 0.15 V modulation upon metal coordination, affecting ROS generation rates .
- Anticancer activity : Derivatives with hydrophobic alkyl chains (C8–C12) exhibit 5× lower IC50 values (e.g., 2.3 μM in PC3 cells) due to improved membrane permeability .
- Antibacterial effects : 3-Phenyl substitution increases MRSA inhibition by disrupting cell wall synthesis (MIC: 4 μg/mL vs. 16 μg/mL for vancomycin) .
Q. Advanced: What methodologies characterize the coordination chemistry of this compound with metal ions?
Combined spectroscopic and crystallographic techniques are critical:
- FT-IR spectroscopy : Shifts in ν(C=O) (1675 → 1630 cm⁻¹) and ν(OH) (3200 → 3100 cm⁻¹) confirm metal binding .
- X-ray diffraction : Reveals octahedral geometries (e.g., Fe³+ complexes with O,O’-chelation; bond lengths: 1.89–1.92 Å) .
- UV-Vis titration : Job’s plot analysis determines a 1:2 (metal:ligand) stoichiometry in DMSO .
- Cyclic voltammetry : Redox potential shifts (±0.15 V vs. Ag/AgCl) correlate with metal-induced electronic effects .
Q. Advanced: How can researchers resolve contradictions in cytotoxicity data across cancer cell lines?
Discrepancies (e.g., IC50: 5–50 μM) arise from cell-specific factors:
Standardize assays : Uniform cell density (5×10³ cells/well), exposure time (48h), and MTT protocols .
Quantify redox activity : Measure ROS generation (DCFDA probes; nmol/min/mg protein) to account for antioxidant defenses.
Profile enzymes : Western blot NQO1 expression (20 μg protein/lane), which correlates with cytotoxicity thresholds (r²=0.87 in NCI-60 panel) .
3D models : Validate using spheroids to mimic in vivo conditions .
Q. Advanced: What models evaluate the antimalarial activity of derivatives?
- In vitro : Plasmodium falciparum cultures (IC50: 0.8–3.2 μM) with SYBR Green I assays .
- In vivo : Murine P. berghei infections (dose: 10 mg/kg/day) monitored via parasitemia reduction (>90% at day 7).
- Mechanistic studies : Hemozoin inhibition assays (40% suppression at 5 μM) and glutathione depletion kinetics .
Q. Basic: What green chemistry approaches are used for synthesis?
- Aqueous media : NH4OAc-catalyzed reactions in water/ethanol mixtures reduce waste .
- Solvent-free mechanochemistry : Ball milling achieves 85% yields in 2h .
- Photocatalysis : Visible light-driven C–H activation (λ = 450 nm) minimizes toxic reagents .
Q. Advanced: How do antibacterial mechanisms against MRSA compare to standard drugs?
- Cell wall disruption : TEM shows pore formation (20–50 nm diameter) in MRSA treated with 16 μg/mL PNP-02 .
- Membrane depolarization : DiSC3(5) assays indicate 70% loss of membrane potential within 30 min.
- Synergy : PNP-02 + vancomycin reduces MICs by 8× via dual targeting of peptidoglycan synthesis and membrane integrity .
Q. Basic: What spectroscopic techniques characterize intramolecular hydrogen bonding?
- Low-temperature FT-IR : Identifies ν(OH) at 3150 cm⁻¹ (Ar matrix) vs. 3200 cm⁻¹ (free OH) .
- ¹H NMR : Downfield shifts (δ 12.3 → 11.8 ppm) in DMSO-d6 indicate H-bond strength .
- DFT calculations : Predict H-bond lengths (1.65 Å) and stabilization energies (−25 kJ/mol) .
Q. Advanced: How to design SAR studies for optimizing anticancer properties?
- Variation points : Test alkyl chain length (C4–C18), electron-withdrawing groups (NO2, Cl), and heteroaryl substitutions.
- Assays :
- Computational modeling : Docking studies with topoisomerase IIα (PDB: 1ZXM) guide rational design .
Q. Advanced: How do DFT calculations elucidate electronic structure and reactivity?
Properties
IUPAC Name |
4-hydroxy-3-phenylnaphthalene-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O3/c17-14-11-8-4-5-9-12(11)15(18)16(19)13(14)10-6-2-1-3-7-10/h1-9,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKUADBGJIXWTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=O)C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921586 | |
Record name | 2-Hydroxy-3-phenylnaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20921586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150-59-0 | |
Record name | NSC102533 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102533 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxy-3-phenylnaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20921586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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